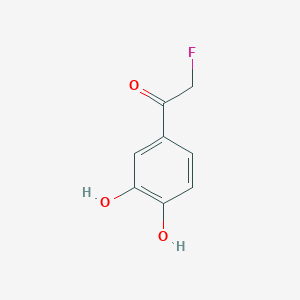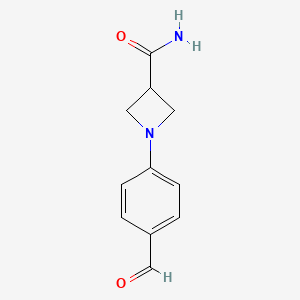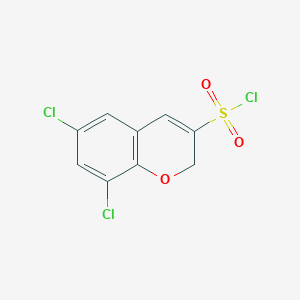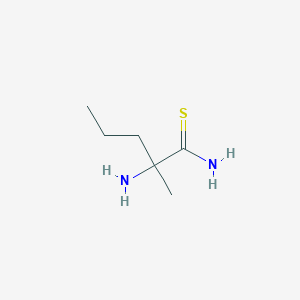![molecular formula C15H16O2 B13152194 1-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B13152194.png)
1-Benzoylbicyclo[3.2.1]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoylbicyclo[321]octan-8-one is a bicyclic compound characterized by a benzoyl group attached to a bicyclo[321]octane framework
Vorbereitungsmethoden
The synthesis of 1-Benzoylbicyclo[3.2.1]octan-8-one typically involves the enantioselective construction of the bicyclic scaffold. One common method is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereochemical control . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Benzoylbicyclo[3.2.1]octan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
1-Benzoylbicyclo[3.2.1]octan-8-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Benzoylbicyclo[3.2.1]octan-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzoylbicyclo[3.2.1]octan-8-one can be compared to other bicyclic compounds, such as:
2-Azabicyclo[3.2.1]octane: This nitrogen-containing heterocycle is used in drug discovery and has significant pharmacological potential.
8-Azabicyclo[3.2.1]octane: Central to the family of tropane alkaloids, which display a wide array of biological activities.
The uniqueness of this compound lies in its benzoyl group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
1-benzoylbicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C15H16O2/c16-13(11-5-2-1-3-6-11)15-9-4-7-12(8-10-15)14(15)17/h1-3,5-6,12H,4,7-10H2 |
InChI-Schlüssel |
PAANBPOSYGOUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C1)(C2=O)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)









![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

